

Technical Guide: Physicochemical Properties and Reactivity of 2-Chloro-3,5-dinitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3,5-dinitropyridine

Cat. No.: B146277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dinitropyridine is a pivotal reagent in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications. Its highly electrophilic nature, conferred by the presence of two electron-withdrawing nitro groups and the electronegative nitrogen atom in the pyridine ring, makes it a versatile substrate for nucleophilic aromatic substitution reactions. This guide provides an in-depth overview of the key physical properties of **2-Chloro-3,5-dinitropyridine**, detailed experimental protocols for their determination, and an examination of its synthetic utility, including reaction workflows and mechanisms.

Physical and Chemical Properties

2-Chloro-3,5-dinitropyridine is a crystalline solid at room temperature. Its key physical and chemical identifiers and properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_5H_2ClN_3O_4$	[1]
Molecular Weight	203.54 g/mol	[1]
CAS Number	2578-45-2	[1]
Appearance	White to yellow to green powder/crystalline powder	[1]
Melting Point	62-65 °C	[1]
Solubility		
Insoluble in water		
Slightly soluble in Chloroform		
Slightly soluble in Methanol		
Purity (Assay)	≥99.0% (GC)	[1]

Note: Quantitative solubility data for **2-Chloro-3,5-dinitropyridine** is not readily available in the reviewed literature. The provided solubility information is qualitative.

Experimental Protocols

Determination of Melting Point

The melting point of **2-Chloro-3,5-dinitropyridine** can be determined using the capillary tube method.

Materials:

- **2-Chloro-3,5-dinitropyridine** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus or oil bath (e.g., paraffin oil)
- Thermometer

- Spatula

Procedure:

- Ensure the **2-Chloro-3,5-dinitropyridine** sample is dry and in a fine powder form.
- Introduce a small amount of the powdered sample into the open end of a capillary tube.
- Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
- Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer immersed in an oil bath.
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when the temperature is within 15-20 °C of the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).
- The recorded range is the melting point of the sample. For a pure compound, this range should be narrow.

Determination of Solubility (Qualitative)

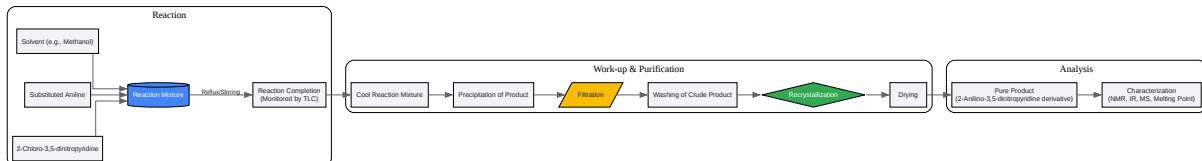
This protocol outlines a general procedure for qualitatively assessing the solubility of **2-Chloro-3,5-dinitropyridine** in various solvents.

Materials:

- **2-Chloro-3,5-dinitropyridine** sample
- Test tubes and rack
- Spatula

- Vortex mixer (optional)
- Solvents to be tested (e.g., water, methanol, chloroform, ethanol, acetone, etc.)

Procedure:


- Place approximately 10-20 mg of **2-Chloro-3,5-dinitropyridine** into a clean, dry test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
- Allow the mixture to stand and observe.
- Record the observation based on the following criteria:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Slightly soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- Repeat the procedure for each solvent to be tested.

Synthetic Applications: Synthesis of 2-Anilino-3,5-dinitropyridine Derivatives

A prominent application of **2-Chloro-3,5-dinitropyridine** is in the synthesis of 2-anilino-3,5-dinitropyridine derivatives through a nucleophilic aromatic substitution (SNAr) reaction.[\[2\]](#) This reaction is valuable for creating molecular scaffolds for potential drug candidates.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of 2-anilino-3,5-dinitropyridine derivatives is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of 2-anilino-3,5-dinitropyridine derivatives.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3,5-dinitropyridine for synthesis 2578-45-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Reactivity of 2-Chloro-3,5-dinitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146277#physical-properties-like-melting-point-and-solubility-of-2-chloro-3-5-dinitropyridine\]](https://www.benchchem.com/product/b146277#physical-properties-like-melting-point-and-solubility-of-2-chloro-3-5-dinitropyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com